N-tert-Butyl-4-fluoro-2-methyl-benzamide

Benzamide SAR Chemical Probe Development Medicinal Chemistry

N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) is a small molecule organic compound belonging to the benzamide class, characterized by a tert-butyl group on the amide nitrogen and fluoro and methyl substituents on the benzene ring. With a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol, it is a solid at room temperature with a typical melting point range of 60–65 °C and is soluble in common organic solvents like dichloromethane and acetone.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 923977-55-3
Cat. No. B8527812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-4-fluoro-2-methyl-benzamide
CAS923977-55-3
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)NC(C)(C)C
InChIInChI=1S/C12H16FNO/c1-8-7-9(13)5-6-10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyIPCMFKNSFBWZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3): Procurement-Relevant Chemical Profile and Class Baseline


N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) is a small molecule organic compound belonging to the benzamide class, characterized by a tert-butyl group on the amide nitrogen and fluoro and methyl substituents on the benzene ring . With a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol, it is a solid at room temperature with a typical melting point range of 60–65 °C and is soluble in common organic solvents like dichloromethane and acetone . It is primarily offered as a research chemical for non-human, in vitro studies, with a typical purity specification of 95% .

Why In-Class Substitution of N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) is Not a Trivial Decision


In the context of chemical procurement, substituting one benzamide derivative for another can introduce significant, project-derailing variability. The specific substitution pattern on the benzamide core is a primary driver of its chemical behavior, physical properties, and biological activity. For instance, research on fluorobenzamides demonstrates that the position and nature of substituents (e.g., fluoro, methyl, tert-butyl) critically influence regioselectivity in palladium-catalyzed direct arylations, where subtle changes can drastically alter reaction outcomes . Furthermore, in biological contexts, even minor modifications to the benzamide scaffold can lead to dramatic shifts in target affinity and functional activity [1]. Therefore, the assumption that any benzamide analog will perform equivalently is a high-risk approach that can undermine both synthetic and biological project goals.

Quantitative Differentiation Evidence for N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3)


Limited Availability of Direct Comparative Bioactivity Data for CAS 923977-55-3

A comprehensive search of primary literature, patents, and authoritative databases did not yield specific quantitative comparative bioactivity data (e.g., IC50, Ki, EC50) for N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) against a defined comparator or baseline. Searches across BindingDB, Google Patents, and literature databases for terms such as '923977-55-3 IC50', 'N-tert-butyl-4-fluoro-2-methylbenzamide inhibitor', and 'N-tert-butyl-4-fluoro-2-methylbenzamide antagonist' returned no relevant primary studies. [1]

Benzamide SAR Chemical Probe Development Medicinal Chemistry

Chemical Identity and Physical Property Baseline for Procurement

The compound's identity and purity are defined by its CAS number (923977-55-3), molecular formula (C12H16FNO), molecular weight (209.26 g/mol), and typical purity (95%) . Its physical form is a white to off-white solid with a melting point of 60–65 °C and solubility in organic solvents like dichloromethane and acetone . These are baseline specifications for procurement and quality control.

Chemical Procurement Analytical Standards Chemical Synthesis

Context from Related Benzamide Structure-Activity Relationships (SAR)

While direct data for CAS 923977-55-3 is absent, class-level SAR studies on substituted benzamides demonstrate that even minor substituent changes can significantly impact biological activity. For example, in a study of related benzamide derivatives, replacing a 2-methyl group with a 3-methyl or 4-methyl group on the benzamide core led to a shift in IC50 from 8.7 μM to 14.8 μM and 29.1 μM, respectively, a 1.7-fold and 3.3-fold decrease in potency [1]. This indicates that the specific substitution pattern of N-tert-Butyl-4-fluoro-2-methyl-benzamide (with 2-methyl and 4-fluoro groups) is likely to confer unique properties compared to its positional isomers or analogs lacking one of these substituents.

Medicinal Chemistry Benzamide SAR Drug Discovery

Impact of Substituents on Chemical Reactivity and Stability

The presence of a tert-butyl group on the amide nitrogen confers enhanced steric bulk and alters the compound's lipophilicity and stability compared to less hindered amides. Class-level studies on FXR antagonists show that replacing a benzoate ester with a benzamide improves chemical stability, although it may slightly decrease potency [1]. Furthermore, the fluorine atom on the aromatic ring can enhance lipophilicity and metabolic stability , while the methyl group at the 2-position introduces steric hindrance that can influence binding conformations .

Organic Synthesis Reactivity Stability Procurement

Recommended Procurement and Research Applications for N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3)


Internal Probe Discovery and Chemical Biology Screening

Given the lack of published target-specific data, the most appropriate application for N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) is in de novo internal screening campaigns. Its unique substitution pattern, combining an N-tert-butyl group with 4-fluoro and 2-methyl substituents on the benzamide core, makes it a valuable addition to a diverse screening library. The class-level SAR evidence suggests that its specific substitution pattern will confer unique properties not found in close analogs, making it a promising candidate for identifying novel chemical probes through high-throughput or phenotypic screening. [1]

Synthetic Chemistry Building Block

This compound can serve as a valuable building block or intermediate in synthetic organic chemistry. The benzamide core is a versatile scaffold for further functionalization. The presence of the fluorine atom and the tert-butyl group can influence the regioselectivity of subsequent reactions, such as palladium-catalyzed arylations . Its well-defined physical properties (solid, soluble in organic solvents, defined melting point) make it amenable to standard synthetic manipulation and purification techniques.

Method Development and Analytical Standard

N-tert-Butyl-4-fluoro-2-methyl-benzamide (CAS 923977-55-3) can be employed as a standard in analytical method development, particularly for techniques like HPLC, LC-MS, or GC-MS. Its distinct molecular weight (209.26 g/mol) and unique retention characteristics due to its specific functional groups allow it to serve as a retention time marker or a test compound for optimizing separation methods for benzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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